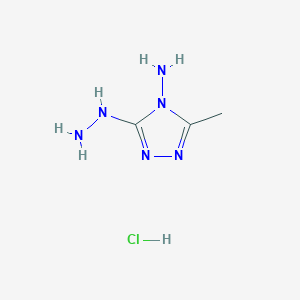

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride

Description

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with hydrazine and methyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₄H₁₀ClN₇, derived from the parent triazole structure with a hydrazinyl (-NH-NH₂) group at position 3, a methyl (-CH₃) group at position 5, and an amine (-NH₂) at position 4, protonated as a hydrochloride salt .

Properties

IUPAC Name |

3-hydrazinyl-5-methyl-1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N6.ClH/c1-2-7-8-3(6-4)9(2)5;/h4-5H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGXZSUQSDATNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597468 | |

| Record name | 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-28-9, 59545-76-5 | |

| Record name | 4H-1,2,4-Triazol-4-amine, 3-hydrazinyl-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinyl-5-methyl-4H-1,2,4-triazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride typically involves the reaction of hydrazine with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or water. The product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of triazole oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity

- Anticancer Properties

- Reagent for Synthesis

Agrochemical Applications

- Fungicides

- Plant Growth Regulators

Material Science Applications

- Polymeric Materials

- Energetic Materials

Case Studies

Mechanism of Action

The mechanism of action of 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents or functional groups:

Key Observations :

- Hydrazine vs. Thione/Ketone Groups : The hydrazinyl group in the target compound introduces nucleophilic reactivity, whereas thione (C=S) or ketone (C=O) groups in analogues (e.g., ) alter electronic properties and hydrogen-bonding capabilities.

- Substituent Effects : Methyl groups enhance lipophilicity, while aromatic substituents (e.g., chlorophenyl in ) influence steric bulk and π-π interactions.

Spectroscopic and Analytical Data

Notes:

- The absence of C=S or C=O stretches in the target compound’s IR spectrum distinguishes it from thione/ketone analogues.

- ¹H-NMR signals for methyl groups (δ ~2.5–2.6 ppm) are consistent across methyl-substituted triazoles .

Research Tools and Methodologies

Biological Activity

3-Hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on recent research findings.

The molecular formula of this compound is , with a melting point ranging from 217°C to 218°C . The compound is characterized by its hydrazino and triazole moieties, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate triazole precursors. The general reaction scheme can be summarized as follows:

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. A study indicated that derivatives similar to 3-hydrazino-5-methyl-4H-1,2,4-triazol were effective against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The antimicrobial efficacy is often attributed to the ability of these compounds to inhibit cell wall synthesis or disrupt cellular processes.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of triazole derivatives. For instance, certain synthesized triazoles showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant potency .

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | 27.3 |

| Triazole Derivative B | HCT116 | 6.2 |

Anti-inflammatory and Antioxidant Activities

Compounds in the triazole family have also been noted for their anti-inflammatory and antioxidant activities. These effects are crucial in managing various inflammatory diseases and oxidative stress-related conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated several triazole derivatives against a panel of microorganisms. The results showed that compounds with a hydrazino group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Testing : In another case study, researchers tested the cytotoxic effects of various triazole derivatives on cancer cell lines. The findings revealed that modifications in the triazole structure significantly influenced their anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydrazino-5-methyl-4H-1,2,4-triazol-4-ylamine hydrochloride, and how can reaction purity be maximized?

- Methodology : The compound can be synthesized via cyclization reactions involving hydrazine derivatives. For example, refluxing hydrazine hydrate with precursors like thiosemicarbazides in ethanol, followed by recrystallization from ethanol or THF, yields high-purity triazole derivatives . Purity is ensured by techniques such as thin-layer chromatography (TLC) and vacuum distillation to remove excess reagents .

Q. What spectroscopic methods are essential for characterizing this compound, and what key features confirm its structure?

- Methodology : IR spectroscopy identifies functional groups (e.g., NH stretches at ~3200–3350 cm⁻¹, C=N stretches near 1640 cm⁻¹). Mass spectrometry confirms molecular weight, while NMR (¹H/¹³C) resolves substituent positions on the triazole ring. X-ray crystallography, as used for similar triazole-thiadiazole hybrids, provides definitive structural confirmation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence regioselectivity in the synthesis of triazole derivatives from hydrazino precursors?

- Methodology : Polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) favor cyclization by enhancing nucleophilicity. For instance, sodium hydroxide in DMF facilitates thiol group activation, directing regioselective ring closure . Contradictions arise with phenylhydrazine hydrochloride, where unexpected pyrazole byproducts form due to competing reaction pathways, necessitating mechanistic studies using DFT calculations .

Q. What strategies mitigate degradation of hydrazino-triazole derivatives during storage, and how are decomposition products analyzed?

- Methodology : Storage at RT in airtight, desiccated containers minimizes hydrolysis. Degradation is monitored via HPLC-MS to detect hydrazine byproducts or oxidized triazole intermediates. Accelerated stability studies (40°C/75% RH) coupled with spectral analysis identify decomposition pathways .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like α-glucosidase or lipase. QSAR models correlate triazole substituent effects (e.g., methyl groups) with inhibitory activity, validated by in vitro assays .

Experimental Design & Data Analysis

Q. What experimental designs are recommended for studying the environmental fate of hydrazino-triazole compounds?

- Methodology : Follow long-term ecotoxicological frameworks (e.g., Project INCHEMBIOL) using split-plot designs to assess abiotic/biotic degradation. Analyze distribution in soil/water via LC-MS/MS and evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How should researchers resolve contradictions in reaction outcomes, such as unexpected byproduct formation?

- Methodology : Employ tandem analytical techniques (e.g., GC-MS, NMR) to identify byproducts. Compare kinetic data (e.g., Arrhenius plots) under varied conditions to pinpoint competing mechanisms. For example, phenylhydrazine’s dual reactivity (indole vs. pyrazole formation) requires controlled stoichiometry and solvent polarity adjustments .

Application-Oriented Questions

Q. In pharmacological studies, how does this compound’s structure enhance enzyme inhibition compared to other triazole derivatives?

- Methodology : The hydrazino group increases hydrogen-bonding potential with enzyme active sites. In vitro assays (e.g., lipase inhibition) show enhanced activity when paired with electron-withdrawing substituents (e.g., chloro groups), as seen in related 1,2,4-triazole-3-thiols .

Q. What synthetic modifications improve the bioavailability of hydrazino-triazole derivatives for drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.